Bolasterone

概要

説明

準備方法

合成経路と反応条件: ボラステロンは、テストステロンから始まる一連の化学反応によって合成されます。重要なステップには、テストステロンの7α位と17α位のメチル化が含まれます。 反応条件には、通常、制御された温度下で強塩基とメチル化剤の使用が含まれます .

工業的製造方法: ボラステロンの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高純度試薬と高度な精製技術の使用が含まれ、最終製品が医薬品基準を満たしていることを保証します .

化学反応の分析

反応の種類: ボラステロンは、次を含むさまざまな化学反応を受けます。

酸化: ボラステロンは、酸化されてヒドロキシル化代謝産物を形成することができます。

還元: 3-ケト機能と4-エンは、還元されて異なる代謝産物を形成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物には、ヒドロキシル化代謝産物、還元誘導体、置換アナログが含まれます .

4. 科学研究への応用

ボラステロンには、いくつかの科学研究への応用があります。

化学: アナボリックアンドロゲンステロイドの研究における参照化合物として使用されます。

生物学: 筋成長と発達への影響が調査されています。

医学: 潜在的な治療的使用が研究されていますが、副作用のため、その使用は制限されています。

科学的研究の応用

Scientific Research Applications

Bolasterone is extensively used in scientific research for its anabolic properties and effects on muscle growth. Its applications can be categorized into several key areas:

- Chemistry : this compound serves as a reference compound in the study of anabolic-androgenic steroids. Its unique structure allows researchers to explore the mechanisms of action and interactions of similar compounds.

- Biology : The compound has been investigated for its effects on muscle development and regeneration. Studies have shown that this compound promotes protein synthesis and enhances muscle mass, making it a valuable tool for understanding muscle biology.

- Medicine : Although this compound's clinical use is limited due to potential side effects, it has been studied for possible therapeutic applications in conditions requiring anabolic support, such as cachexia or severe weight loss.

- Doping Control Research : this compound is included in the World Anti-Doping Agency's list of prohibited substances. Its metabolites are analyzed in doping control tests to detect misuse in sports.

Recent studies have focused on the metabolism of this compound, highlighting its complex metabolic pathways. In vitro experiments using rat liver microsomes and in vivo studies involving rat urine have identified multiple metabolites resulting from this compound administration:

| Metabolite | Description |

|---|---|

| M1-M16 | Hydroxylated metabolites |

| M17 | Reduction product of the 3-keto function |

| M18 | Glucuronic acid conjugate |

These metabolites were identified using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), providing insights into how this compound behaves in biological systems and its implications for doping tests .

Case Studies

Several case studies illustrate the effects of this compound on human physiology and its potential applications:

- Weight Gain Studies : Research comparing this compound with placebo and standard anabolic agents demonstrated significant weight gain attributed to its anabolic properties. This study confirmed this compound's effectiveness in promoting muscle hypertrophy .

- Metabolite Detection : A study focused on the long-term detection of this compound metabolites in urine after administration found that specific metabolites could be used as markers for doping tests. This research is critical for developing reliable testing methods for athletes .

作用機序

ボラステロンは、標的組織の男性ホルモン受容体に結合することで、その効果を発揮します。この結合は受容体を活性化し、タンパク質合成や筋成長の増加などのアナボリック効果を促進する遺伝子発現の変化につながります。 分子標的は、筋肉や骨組織の男性ホルモン受容体を含みます .

類似化合物:

メチルテストステロン: 構造が類似していますが、7α-メチル基がありません。

フルオキシメステロン: アナボリック対アンドロゲン活性比が類似しています。

カルステロン: 7αではなく7β-メチル基を持つ異性体です.

独自性: ボラステロンのユニークな特徴は、7α位と17α位の両方にメチル基が存在することです。これにより、経口バイオアベイラビリティを維持しながら、そのアナボリック特性が向上します。 これは、ボラステロンを他のアナボリックアンドロゲンステロイドとは異なるものにします .

類似化合物との比較

Methyltestosterone: Similar in structure but lacks the 7α-methyl group.

Fluoxymesterone: Has a similar anabolic to androgenic activity ratio.

Calusterone: An isomer with a 7β-methyl group instead of 7α.

Uniqueness: Bolasterone’s unique feature is the presence of methyl groups at both the 7α and 17α positions, which enhances its anabolic properties while maintaining oral bioavailability. This makes it distinct from other anabolic-androgenic steroids .

生物活性

Bolasterone, a synthetic anabolic steroid, is structurally related to testosterone and is primarily utilized in veterinary medicine. Its anabolic properties have drawn interest in sports and bodybuilding, although it is prohibited in competitive sports due to its performance-enhancing effects. This article delves into the biological activity of this compound, focusing on its metabolism, pharmacokinetics, and case studies that illustrate its effects on human physiology.

Metabolism of this compound

Recent studies have highlighted the complex metabolic pathways of this compound. In vitro experiments using rat liver microsomes and in vivo studies involving rat urine have identified multiple metabolites resulting from this compound administration. A significant study detected 16 hydroxylated metabolites (designated M1-M16), along with other metabolites formed through reduction and conjugation processes .

Metabolite Identification

The metabolites were analyzed using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) . Key findings include:

- Hydroxylated Metabolites : These metabolites exhibit distinct fragmentation patterns, which aid in their identification.

- Conjugated Metabolites : One glucuronic acid conjugated metabolite (M18) was confirmed through comparison with authentic standards.

The following table summarizes the identified metabolites of this compound:

| Metabolite | Description |

|---|---|

| M1-M16 | Hydroxylated metabolites |

| M17 | Reduction product of the 3-keto function |

| M18 | Glucuronic acid conjugate |

These findings are critical for understanding this compound's behavior in the body and its implications for doping tests.

Biological Activity and Pharmacokinetics

This compound exhibits significant anabolic activity, which has been documented in various case studies. In one notable case, an athlete administered this compound alongside other anabolic steroids over a six-week period. The athlete reported several physiological changes, including increased muscle mass and alterations in serum biomarkers such as creatinine and creatine phosphokinase (CPK) levels .

Case Study Insights

The following observations were made during the athlete's steroid regimen:

- Increased Muscle Mass : Documented increases in muscle mass correlated with elevated CPK levels, indicating muscle damage and subsequent repair.

- Serum Biomarkers : Total protein and albumin levels remained stable, suggesting no significant liver dysfunction despite the steroid use.

- Side Effects : The athlete experienced common side effects associated with anabolic steroid use, such as increased acne and water retention.

Analytical Techniques for Detection

Detection of this compound and its metabolites is crucial for anti-doping efforts. Various analytical techniques have been employed to identify these substances in biological matrices such as urine, blood, and saliva. Recent advancements include:

特性

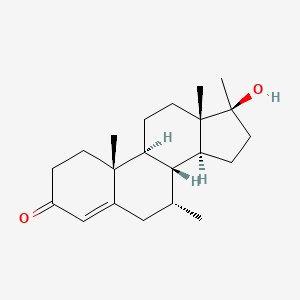

IUPAC Name |

(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-13-11-14-12-15(22)5-8-19(14,2)16-6-9-20(3)17(18(13)16)7-10-21(20,4)23/h12-13,16-18,23H,5-11H2,1-4H3/t13-,16+,17+,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFYLRMMHVYGJH-VLOLGRDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166896 | |

| Record name | Bolasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bolasterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1605-89-6 | |

| Record name | Bolasterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1605-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bolasterone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001605896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bolasterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01471 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bolasterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bolasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bolasterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOLASTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7ZM08F7FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bolasterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164 °C | |

| Record name | Bolasterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01471 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bolasterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。